[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Thiomethylation: The methylsulfanyl group is introduced through thiomethylation reactions using reagents like methylthiol or dimethyl disulfide.
Methanol Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
[3-Fluoro-4-methylphenyl]methanol: Lacks the methylsulfanyl group.
[4-Methyl-2-(methylsulfanyl)phenyl]methanol: Lacks the fluorine atom.
[3-Fluoro-2-(methylsulfanyl)phenyl]methanol: Lacks the methyl group.
Uniqueness
- The presence of both fluorine and methylsulfanyl groups in [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3-fluoro-4-methyl-2-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRWCADITHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.